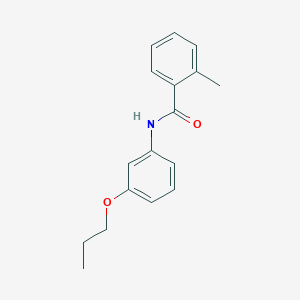
2-methyl-N-(3-propoxyphenyl)benzamide
Vue d'ensemble
Description
2-methyl-N-(3-propoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-(3-propoxyphenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have reported that 2-methyl-N-(3-propoxyphenyl)benzamide exhibits potent anti-inflammatory, analgesic, and antipyretic effects. The compound has been found to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been reported to reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-methyl-N-(3-propoxyphenyl)benzamide is its potent anti-inflammatory and analgesic properties. This makes it a promising candidate for the development of new therapeutics for the treatment of various diseases. However, the compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the study of 2-methyl-N-(3-propoxyphenyl)benzamide. One of the directions is the development of new formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 2-methyl-N-(3-propoxyphenyl)benzamide is a promising compound that exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its potential therapeutic applications make it an attractive candidate for the development of new drugs for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
2-methyl-N-(3-propoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Several studies have also reported its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
2-methyl-N-(3-propoxyphenyl)benzamide |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-methyl-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-11-20-15-9-6-8-14(12-15)18-17(19)16-10-5-4-7-13(16)2/h4-10,12H,3,11H2,1-2H3,(H,18,19) |
Clé InChI |
NJLCIFSLCZYGRM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
SMILES canonique |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268479.png)
![N-[3-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268480.png)

![N-[3-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268482.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B268483.png)

![N-[3-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268485.png)
![2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268487.png)

![2-(4-methoxyphenyl)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268494.png)
![3-[(4-methoxybenzoyl)amino]-N-propylbenzamide](/img/structure/B268496.png)
![4-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268497.png)
![3-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268498.png)
![4-isopropyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268499.png)